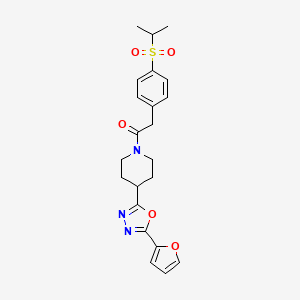

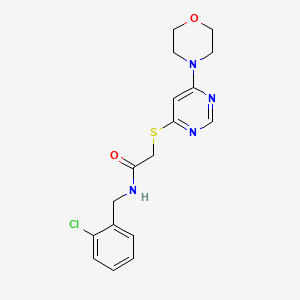

![molecular formula C8H7N3O2 B2499999 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2126935-98-4](/img/structure/B2499999.png)

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a pyrrolo ring fused to a pyrimidine ring. The specific structure of this compound includes a methyl group at the second position and a carboxylic acid group at the fourth position of the pyrrolopyrimidine skeleton.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidin-4-ones has been reported using a green and reusable catalyst in solvent-free conditions, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives has been achieved through different synthetic routes, such as reductive amination and nucleophilic displacement reactions, which may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives has been studied through various spectroscopic techniques, including proton NMR, which could be applied to analyze the structure of this compound . X-ray crystallography has also been used to determine the structure of related compounds, which could be useful for the structural elucidation of this compound .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been shown to undergo various chemical reactions, including covalent hydration and cyclization, which could be relevant to the chemical behavior of this compound . The reactivity of these compounds with different reagents and under various conditions could provide insights into the potential chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as solubility, lipophilicity, and fungicidal properties, have been investigated . These studies could inform the analysis of the physical and chemical properties of this compound, including its potential biological activity and applications.

科学的研究の応用

Synthesis and Derivative Formation

Synthesis of Methyl Esters : A study detailed the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are derived from 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. These derivatives have been found to possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Antitumor Agent Synthesis : Another study describes the design and synthesis of a compound related to this compound, aimed at inhibiting thymidylate synthase and dihydrofolate reductase for use as an antitumor agent. This study demonstrates the potential of derivatives in cancer treatment (Gangjee et al., 2000).

Novel Compounds and Heterocyclic Systems

Synthesis of Novel Heterocyclic Systems : Research has been conducted on the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to the development of a new heterocyclic system, the 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova et al., 2010).

Derivatives in Synthesis of Acenaphthylene Analogues : Another study explored the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate using 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which is related to this compound. This work contributes to the field of tricyclic system synthesis based on pyrrolo[2,3-d]pyrimidine (Muzychka et al., 2019).

Biochemical and Medicinal Research

Inhibitory Activity on Xanthine Oxidase : A study on the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one revealed that these isomers, which are structurally similar to this compound, are inhibitors of xanthine oxidase, an enzyme relevant in gout treatment (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Antiviral Activity : Research on the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, closely related to this compound, has been conducted to assess their antiviral activity. This highlights the potential pharmaceutical applications of such compounds (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play significant roles in regulating cell cycle progression, transcription, and neuronal functions .

Mode of Action

This compound interacts with its targets by inhibiting the activity of CDKs . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes the compound potentially useful in cancer treatment, as it can halt the uncontrolled cell proliferation characteristic of cancerous cells .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest, leading to apoptosis in cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease .

特性

IUPAC Name |

2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-10-6(8(12)13)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKRIYJWJVLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CNC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)